![molecular formula C13H9NO3S B12630381 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-67-8](/img/structure/B12630381.png)
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
The synthesis of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves several steps. One common method includes the reaction of 4-nitrophenol with propargyl bromide to form 4-nitrophenoxyprop-1-yne. This intermediate is then reacted with thiophene under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the thiophene ring, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives such as:
- 2-[3-(4-Methoxyphenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Chlorophenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Bromophenoxy)prop-1-yn-1-yl]thiophene
Compared to these compounds, 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
918866-67-8 |
|---|---|
Formule moléculaire |
C13H9NO3S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2 |
Clé InChI |
GPRVBEYUDBKCPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


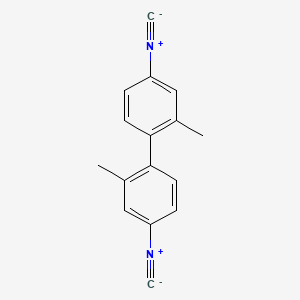
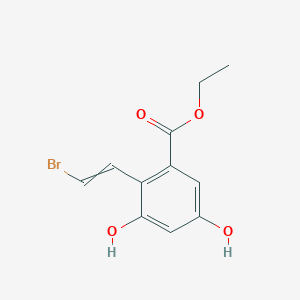

![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
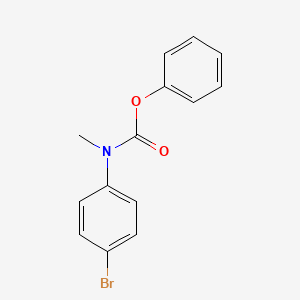
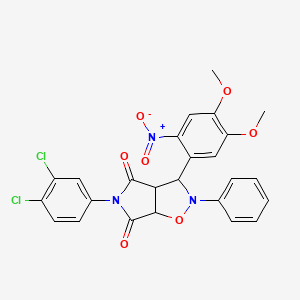

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
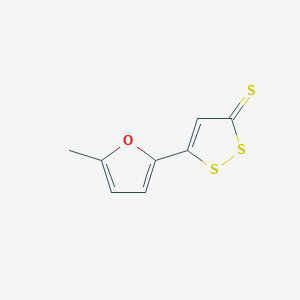

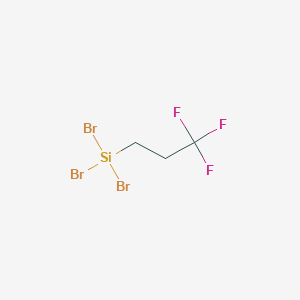
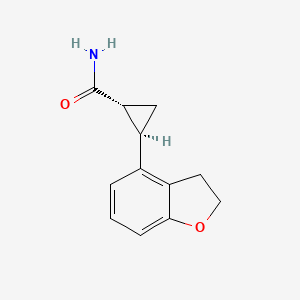
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
